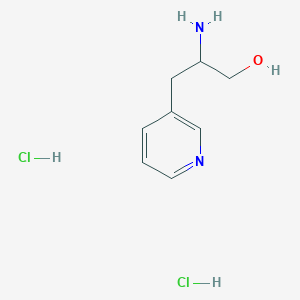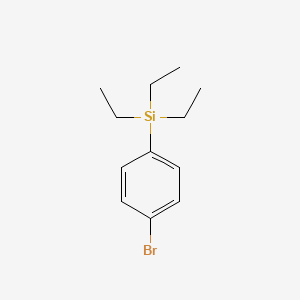
(4-Bromophenyl)triethylsilane
Vue d'ensemble
Description
(4-Bromophenyl)triethylsilane, also known as BPTES, is a small molecule inhibitor that is commonly used in scientific research. It is a potent inhibitor of glutaminase, which is an enzyme that plays a critical role in the metabolism of cancer cells.
Applications De Recherche Scientifique
Synthesis of Polymers
- (4-Bromophenyl)triethylsilane has been used in the synthesis of polymeric organosilicon systems. For instance, its treatment with magnesium in tetrahydrofuran (THF) yielded poly[p-(ethoxymethylsilylene)phenylene], which demonstrated properties such as easy transformation of Si−OEt bonds into Si−Cl bonds, offering potential for various applications in polymer science (Ohshita et al., 1997).
Organic Synthesis and Protection Groups
- The compound has been involved in the development of novel safety-catch amine protection groups, highlighting its role in facilitating specific chemical reactions and protecting sensitive functional groups during complex organic syntheses (Surprenant & Lubell, 2006).
Materials for OLEDs
- Tetrahedral silicon-centered imidazolyl derivatives containing (4-Bromophenyl)triethylsilane have been synthesized and characterized for potential use in organic light-emitting diodes (OLEDs). These compounds displayed high thermal stability and fluorescence, making them promising candidates as blue emitters or hole blocking materials in OLEDs (Wang et al., 2010).
Reduction of Esters to Ethers
- An indium(III) bromide/triethylsilane catalytic system has been shown to efficiently reduce esters to produce unsymmetrical ethers, highlighting the versatility of (4-Bromophenyl)triethylsilane in chemical transformations (Sakai et al., 2008).
Peptide Synthesis
- The compound has been used in peptide synthesis, particularly as a scavenging agent for the removal of protecting groups, demonstrating its utility in bioorganic chemistry (Pearson et al., 1989).
Orientations Futures
Propriétés
IUPAC Name |
(4-bromophenyl)-triethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOSGIAQYGLJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



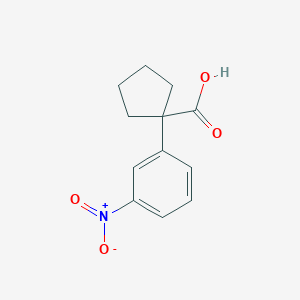


![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/structure/B3246834.png)
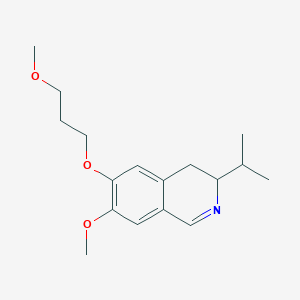
![3,4,5-trimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3246843.png)

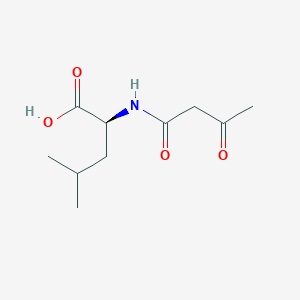
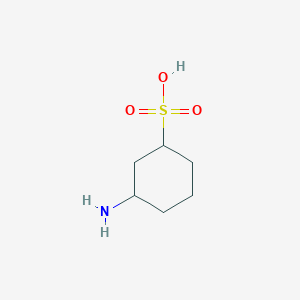
![1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride](/img/structure/B3246871.png)
![2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B3246876.png)

![Thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B3246884.png)
